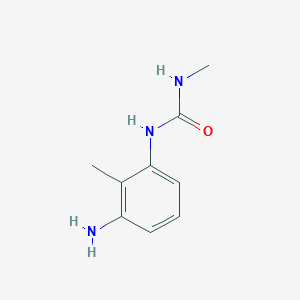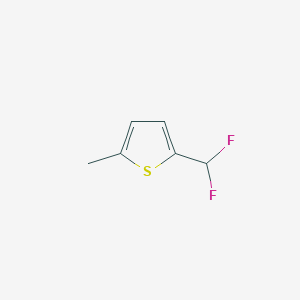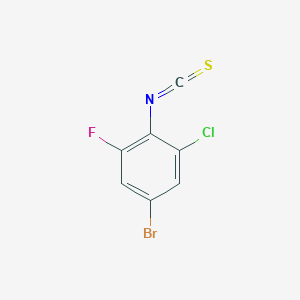
3-(1-Methyl-4-piperidyl)-3-oxopropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Methyl-4-piperidyl)-3-oxopropanenitrile is a chemical compound that belongs to the class of nitriles It is characterized by the presence of a piperidine ring substituted with a methyl group and a nitrile group attached to a propanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-4-piperidyl)-3-oxopropanenitrile typically involves the reaction of 1-methyl-4-piperidone with a suitable nitrile source under controlled conditions. One common method involves the use of cyanogen bromide as the nitrile source, which reacts with 1-methyl-4-piperidone in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as distillation and crystallization are common in industrial production to achieve the desired quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Methyl-4-piperidyl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides and esters.
Wissenschaftliche Forschungsanwendungen
3-(1-Methyl-4-piperidyl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-(1-Methyl-4-piperidyl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitrile group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins, affecting their function. The piperidine ring may also contribute to the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methyl-4-piperidyl acetate
- 1-Methyl-4-piperidyl piperazine
- 3-(4-Piperidyl)-1,2-benzisoxazole
Uniqueness
3-(1-Methyl-4-piperidyl)-3-oxopropanenitrile is unique due to its specific combination of a piperidine ring, a nitrile group, and a propanone moiety. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the nitrile group allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry .
Eigenschaften
Molekularformel |
C9H14N2O |
|---|---|
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
3-(1-methylpiperidin-4-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C9H14N2O/c1-11-6-3-8(4-7-11)9(12)2-5-10/h8H,2-4,6-7H2,1H3 |
InChI-Schlüssel |
XZPSHHUKUFYDKP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)C(=O)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1Z)-1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanone oxime](/img/structure/B13707496.png)

![2,2-Difluoro-2-[tris(dimethylamino)phosphonio]acetate](/img/structure/B13707506.png)










